5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-
Brand Name:
Vulcanchem
CAS No.:
15919-97-8
VCID:
VC21029344
InChI:
InChI=1S/C20H32O3/c1-17(2)8-14-9-19(5)11-18(3,4)12-20(13-19,23-7-6-21)16(14)15(22)10-17/h21H,6-13H2,1-5H3
SMILES:
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)OCCO)C
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
5,9-Methanobenzocycloocten-4(1H)-one, 2,3,5,6,7,8,9,10-octahydro-5-(2-hydroxyethoxy)-2,2,7,7,9-pentamethyl-
CAS No.: 15919-97-8
Cat. No.: VC21029344
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15919-97-8 |
|---|---|
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | 1-(2-hydroxyethoxy)-5,5,9,11,11-pentamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-3-one |
| Standard InChI | InChI=1S/C20H32O3/c1-17(2)8-14-9-19(5)11-18(3,4)12-20(13-19,23-7-6-21)16(14)15(22)10-17/h21H,6-13H2,1-5H3 |
| Standard InChI Key | NEZKUMWAUIUMJC-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)OCCO)C |
| Canonical SMILES | CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)OCCO)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator